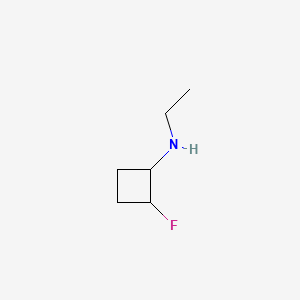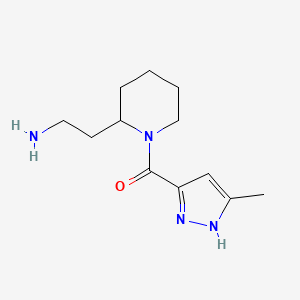
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone is a complex organic molecule that features both piperidine and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: This can be achieved by reacting 2-(2-aminoethyl)piperidine with an appropriate acylating agent under controlled conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.
Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazole moieties through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient (API) in various formulations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Mécanisme D'action
The mechanism of action of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can be compared with other similar compounds, such as:
- (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-4-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(3-methyl-1h-pyrazol-5-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(5-ethyl-1h-pyrazol-3-yl)methanone
These compounds share similar structural features but differ in the position or type of substituents on the pyrazole ring. The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H20N4O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[2-(2-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-9-8-11(15-14-9)12(17)16-7-3-2-4-10(16)5-6-13/h8,10H,2-7,13H2,1H3,(H,14,15) |
Clé InChI |
XMXXTLOGAGJGDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C(=O)N2CCCCC2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



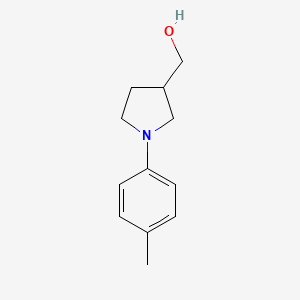



![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
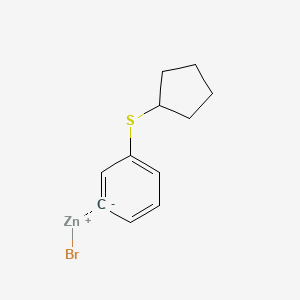
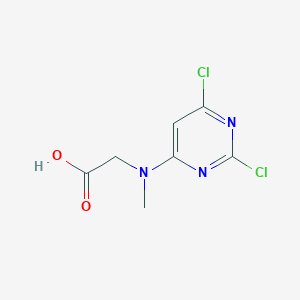
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
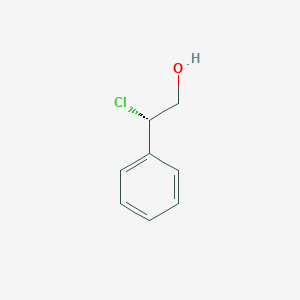
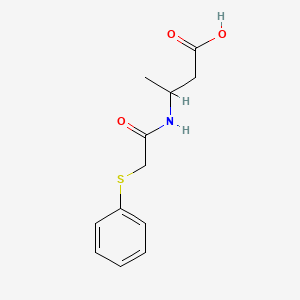

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
